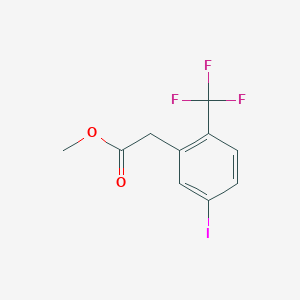
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate: is an organic compound with the molecular formula C10H8F3IO2. It is a derivative of phenylacetate, characterized by the presence of iodine and trifluoromethyl groups on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound, followed by esterification. One common method includes the following steps:
Iodination: The precursor compound, such as 2-(trifluoromethyl)phenylacetic acid, is treated with iodine and a suitable oxidizing agent (e.g., hydrogen peroxide) to introduce the iodine atom at the desired position on the aromatic ring.
Esterification: The iodinated intermediate is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene) are typically employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-2-(trifluoromethyl)phenylacetate depends on its specific application. In chemical reactions, the iodine and trifluoromethyl groups influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
- Methyl 4-iodo-2-(trifluoromethyl)phenylacetate
- Methyl 3-iodo-2-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 5-iodo-2-(trifluoromethyl)phenylacetate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the aromatic ring. This positioning affects its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C10H8F3IO2 |
|---|---|
Peso molecular |
344.07 g/mol |
Nombre IUPAC |
methyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H8F3IO2/c1-16-9(15)5-6-4-7(14)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
QBJASVALNAEXNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



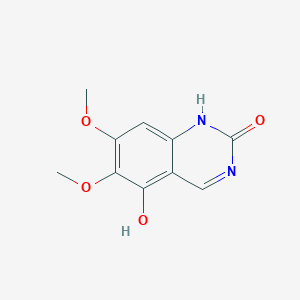
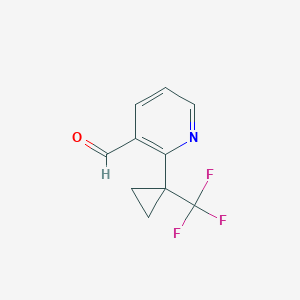
![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)

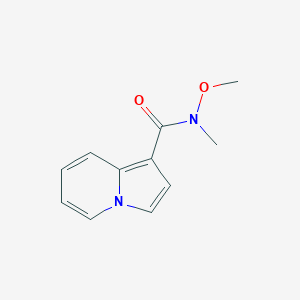
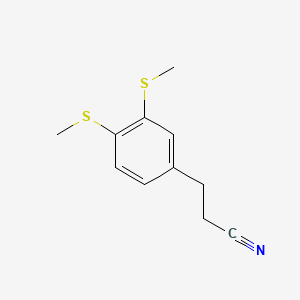
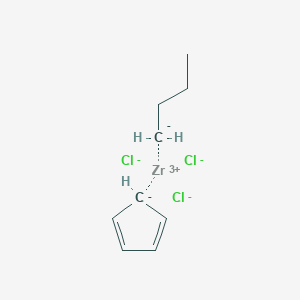
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
